REACTION_SMILES
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[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[Cl:14][c:15]1[c:16]([F:23])[cH:17][c:18]([CH:19]=[O:20])[cH:21][cH:22]1.[H-:13].[Na+:12].[OH2:24].[PH:1](=[O:2])([O-:6])[O:7][C:3]([C:4]#[N:5])([CH2:8][CH3:9])[CH2:10][CH3:11]>>[CH:3]([C:4]#[N:5])=[CH:19][c:18]1[cH:17][c:16]([F:23])[c:15]([Cl:14])[cH:22][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Cl)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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CCC(C#N)(CC)O[PH](=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C#N)(CC)O[PH](=O)[O-]
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Name
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Type
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product
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Smiles
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N#CC=Cc1ccc(Cl)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |